2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide
Description
This compound belongs to a class of sulfonamide derivatives incorporating a [1,2,4]triazolo[1,5-a]pyrimidine scaffold. The structure features a methoxy-substituted benzene sulfonamide group linked via a propyl chain to the nitrogen-rich triazolo-pyrimidine moiety. The methoxy group on the benzene ring may enhance solubility or modulate electronic effects, influencing binding affinity .
Properties
IUPAC Name |
2-methoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-23-13-6-2-3-7-14(13)24(21,22)19-8-4-5-12-9-16-15-17-11-18-20(15)10-12/h2-3,6-7,9-11,19H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRORHQCEHFCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The triazolopyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazolopyrimidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism involves inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway.
Case Study: Antimalarial Properties
A study focused on the synthesis and evaluation of [1,2,4]triazolo[4,3-a]pyridine sulfonamides demonstrated that certain derivatives possess potent antimalarial activity against Plasmodium falciparum. The structure-activity relationship (SAR) revealed that modifications to the triazole and sulfonamide moieties significantly influenced biological activity. For instance, derivatives with specific substitutions showed IC50 values below 5 μM, indicating strong inhibitory effects on malaria parasites .
Cancer Research
The compound's structural features suggest potential applications in cancer therapy. Research has shown that triazole-containing compounds can inhibit various kinases involved in cancer cell proliferation.
Case Study: Inhibition of p38 MAP Kinase
A patent describes derivatives similar to 2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide as inhibitors of p38 mitogen-activated protein kinase (MAPK). This pathway is crucial for regulating cellular responses to stress and inflammation, making it a target for cancer therapies .
Enzyme Inhibition Studies
Sulfonamides have been extensively studied for their ability to inhibit various enzymes. The compound's sulfonamide group is pivotal in its interaction with target enzymes.
Case Study: α-Glucosidase Inhibition
Inhibitory studies on newly synthesized sulfonamides have shown promising results against α-glucosidase, an enzyme implicated in glucose metabolism. Compounds with similar structures demonstrated effective inhibition profiles, suggesting that this compound may also exhibit such activity .
Summary of Applications
| Application Area | Details |
|---|---|
| Antimicrobial Activity | Effective against Plasmodium falciparum with IC50 < 5 μM |
| Cancer Research | Potential inhibitor of p38 MAPK for cancer therapy |
| Enzyme Inhibition | Promising results against α-glucosidase and other target enzymes |
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazolopyrimidine moiety is known to inhibit enzymes such as JAK1 and JAK2, which are involved in various signaling pathways. This inhibition can lead to the modulation of immune responses and has potential therapeutic implications in treating diseases like cancer and autoimmune disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other triazolo-pyrimidine derivatives. Key comparisons include:
Key Observations:
Substituent Effects: The methoxy group in the target compound replaces the ethoxy and fluorine substituents in the analogue from . Compared to the furan-2-carboxamide derivative , the sulfonamide group in the target compound introduces stronger hydrogen-bonding capacity, which is critical for interactions with biological targets like enzymes or receptors.
Molecular Weight and Solubility :
- The target compound (376.41 g/mol) has a higher molecular weight than the furan derivative (271.27 g/mol) , likely due to the sulfonamide group and methoxy substitution. This could reduce membrane permeability but enhance target binding specificity.
- Data on solubility and logP values are unavailable for all three compounds, limiting direct pharmacokinetic comparisons.
For example, sulfonamide groups are common in herbicides and antimicrobial agents .
Research Findings and Limitations
- Synthetic Feasibility : The propyl-linked triazolo-pyrimidine core is synthetically accessible, as demonstrated in analogues like . However, introducing the methoxy-sulfonamide group may require optimized reaction conditions to avoid side reactions.
- Data Gaps : Critical parameters such as melting points, solubility, and in vitro bioactivity data are absent in available literature, highlighting the need for further experimental validation.
Biological Activity
The compound 2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide is a derivative of triazolo-pyrimidine and has garnered attention for its potential biological activities. This article delves into the synthesis, structural characteristics, and biological evaluations of this compound, highlighting its pharmacological implications.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 1,2,4-triazol-5-amine with chalcone derivatives. The structural confirmation was achieved through single crystal X-ray analysis, revealing significant dihedral angles that suggest a twisted conformation between the triazolo-pyrimidine and benzene rings. The presence of methoxy groups at specific positions enhances its solubility and biological activity .
Antimicrobial Activity
Research indicates that triazolo-pyrimidines exhibit various antimicrobial properties. For instance, derivatives containing methoxy groups have shown enhanced activity against pathogens such as Escherichia coli , Staphylococcus aureus , and Candida albicans . The structure-activity relationship (SAR) suggests that the substituents on the pyrimidine ring play a crucial role in enhancing antimicrobial efficacy .
Antitumor Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown IC50 values indicating potent inhibition of cell proliferation in human cancer cell lines such as MCF7 and NCI-H460. The mechanism of action is believed to involve the inhibition of key enzymes and pathways involved in tumor growth and metastasis .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluating a series of triazolo-pyrimidine derivatives found that those with methoxy substitutions exhibited remarkable activity against both gram-positive and gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis was noted as a primary mechanism of action.
Case Study 2: Anticancer Properties
In another investigation focusing on the anticancer potential of triazolo-pyrimidine derivatives, compounds were tested against HeLa cells. Results indicated that certain derivatives led to significant apoptosis in cancer cells at concentrations as low as 10 µM, suggesting that structural modifications could lead to enhanced therapeutic profiles.
Summary of Research Findings
| Activity Type | Target Organisms/Cells | IC50/Activity Level | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | < 50 µg/mL | Inhibition of cell wall synthesis |
| Antifungal | C. albicans | < 25 µg/mL | Disruption of fungal cell membrane |
| Antitumor | MCF7, NCI-H460 | 10 µM (apoptosis induction) | Inhibition of proliferation pathways |
Q & A
Basic Research Question
- Enzyme Inhibition Assays : Test against kinases or carbonic anhydrases using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis) to measure IC values .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) to determine MICs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to evaluate selective toxicity .
How can contradictory results in enzyme inhibition studies be resolved?
Advanced Research Question
Contradictions may arise from:
- Purity Issues : Re-purify the compound via recrystallization (ethanol/water) and re-test using LC-MS to rule out impurities .
- Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and cofactor concentrations (e.g., Zn for metalloenzymes) .
- Structural Confirmation : Re-analyze binding via X-ray crystallography or molecular docking to validate target engagement .
What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
Advanced Research Question
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or formulate as a sodium salt of the sulfonamide group .
- Metabolic Stability : Introduce fluorine substituents (e.g., para-fluoro on benzene) to block CYP450-mediated oxidation .
- Bioavailability Testing : Conduct pharmacokinetic studies in rodent models with oral administration, measuring plasma half-life via LC-MS/MS .
How can computational methods guide the optimization of this compound’s selectivity?
Advanced Research Question
- Molecular Dynamics Simulations : Model binding interactions with off-target enzymes (e.g., COX-2 vs. COX-1) to identify steric clashes or unfavorable electrostatic interactions .
- QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. trifluoromethyl) with activity to prioritize synthetic targets .
- ADMET Prediction : Use tools like SwissADME to predict permeability (LogP <3) and hERG liability .
What experimental controls are essential for reproducibility in biological assays?
Q. Methodological Guidance
- Positive Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase assays) .
- Vehicle Controls : Test DMSO concentrations (<1%) to rule out solvent interference .
- Batch-to-Batch Consistency : Characterize each synthesis batch via NMR and HPLC before assays .
How can environmental stability studies inform storage conditions for this compound?
Advanced Research Question
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC; store in amber vials if unstable .
- Thermal Stability : Accelerated aging at 40°C for 4 weeks; use DSC to identify decomposition temperatures .
- Hydrolytic Stability : Test in buffers (pH 2–9) to determine susceptibility to hydrolysis at the sulfonamide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
